![molecular formula C14H13ClFNO3S B5811933 N-(3-chloro-4-fluorophenyl)-4-ethoxybenzenesulfonamide](/img/structure/B5811933.png)
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzenesulfonamide (CF3) is a chemical compound that belongs to the class of sulfonamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. CF3 is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in many types of cancer cells. This makes CF3 a promising candidate for the development of new anticancer drugs.
Scientific Research Applications
Antiproliferative Efficacy in Colon Cancer Cells
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzenesulfonamide has been found to have significant antiproliferative efficacy in colon cancer cells . The compound induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
The compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This has been established in preclinical rodent models of Parkinson’s disease .
Inhibitor of AbTYR
The compound has been identified as a significant inhibitor of AbTYR . The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the mitogen-activated protein kinase 1 (mapk1) .
Mode of Action
It is known that mapk1, a potential target, plays a crucial role in various cellular functions, including cell growth, differentiation, and apoptosis .
Biochemical Pathways
Mapk1, a potential target, is involved in several signaling pathways, including the mapk/erk pathway, which regulates cell growth and differentiation .
Pharmacokinetics
Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties .
Result of Action
It has been suggested that similar compounds may have antiproliferative efficacy in certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-10-3-8-14(16)13(15)9-10/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADQTZFRBPHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.